9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
Description
This bicyclic compound features a 9-azabicyclo[3.3.1]nonane core with a 2-oxo group, a tert-butyl ester at position 9, and a methyl ester at position 2. Its structure confers unique steric and electronic properties, making it relevant in pharmaceutical and synthetic chemistry.
Properties
IUPAC Name |
9-O-tert-butyl 3-O-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-15(2,3)21-14(19)16-9-6-5-7-11(16)12(17)10(8-9)13(18)20-4/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUACIBLSZTGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(=O)C(C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Ring-Closing Metathesis
A prominent method involves ring-closing metathesis (RCM) using Grubbs’ catalyst to construct the bicyclic skeleton. The procedure begins with the preparation of methyl 2-(tert-butyl-1-carboxy-but-3-enamido)pent-4-enoate, which undergoes RCM in dry toluene at reflux for 48 hours. This forms the azabicyclo[3.3.1]nonane core with a 35% yield for the desired product.
Key Reaction Conditions:
- Catalyst: 2nd generation Grubbs’ catalyst (2.5 mol%)
- Solvent: Anhydrous toluene
- Temperature: 110°C (reflux)
- Duration: 48 hours
Post-RCM, the intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-(dimethylamino)pyridine (DMAP) to install the tert-butyl carbamate group. Subsequent esterification with methyl chloroformate introduces the methyl carboxylate moiety.
Carboxylate Esterification and Protection
Alternative routes prioritize early introduction of carboxylate groups. For example, glutaraldehyde and acetone dicarboxylic acid are condensed under acidic conditions to form a precursor, which is then subjected to Boc protection and methyl esterification. This method achieves a 60% yield for the tert-butyl-protected intermediate but requires rigorous pH control during the extraction phases.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| pH during extraction | 8.5–9.0 | +15% yield |
| Boc₂O stoichiometry | 1.2 equivalents | +20% yield |
| Reaction temperature | 0–5°C (protection step) | Prevents hydrolysis |
Reaction Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies reveal that toluene outperforms dichloromethane in RCM reactions due to its higher boiling point and improved catalyst stability. Substituting Grubbs’ catalyst with Hoveyda-Grubbs II increases yields to 45% but escalates costs by 30%.
Purification Techniques
Flash chromatography using ethyl acetate/hexane (1:2) effectively separates the target compound from byproducts. However, scale-up beyond 10 grams necessitates switching to centrifugal partition chromatography to maintain purity >98%.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | 285°C (dec.) | |
| Solubility in DMSO | 33.6 mg/mL | |
| Storage Conditions | 2–8°C, anhydrous |
Applications in Medicinal Chemistry
The compound serves as a versatile intermediate for neurologically active agents. Its tert-butyl group enhances blood-brain barrier permeability, while the methyl ester allows prodrug strategies. Recent studies highlight its utility in synthesizing κ-opioid receptor antagonists, with derivative libraries showing nanomolar binding affinities.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The compound contains two ester moieties (tert-butyl and methyl carboxylates), which undergo hydrolysis under distinct conditions:
Mechanistic Insight :
- The Boc group’s acid sensitivity allows for selective deprotection, critical for sequential functionalization .
- Base-mediated hydrolysis of the methyl ester proceeds via nucleophilic acyl substitution but requires pH control to preserve the 2-oxo group .
Reduction of the 2-Oxo Group
The ketone at position 2 is reactive toward reducing agents, enabling access to secondary alcohols:
Research Findings :
- NaBH₄ selectively reduces the ketone without affecting ester groups, favoring endo stereochemistry due to steric shielding in the bicyclic framework .
- Catalytic hydrogenation achieves higher yields but lacks stereoselectivity, producing diastereomeric alcohols .
Functionalization via Nucleophilic Substitution
The nitrogen in the azabicyclo scaffold participates in alkylation and acylation reactions:
Key Observations :
- Alkylation occurs preferentially at the bridgehead nitrogen due to its partial positive charge .
- Acylation under mild conditions retains the bicyclic structure’s integrity, critical for pharmacological studies .
Ring-Opening Reactions
Controlled cleavage of the bicyclic framework enables synthesis of linear intermediates:
Theoretical Basis :
- Oxidative ring-opening exploits the compound’s strain energy (~8 kcal/mol) to form diols .
- Strong reducing agents disrupt the bicyclic system, generating linear chains with retained nitrogen functionality .
Cross-Coupling Reactions
The methyl ester and Boc groups enable Suzuki-Miyaura and Heck couplings:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biphenyl-substituted derivative | 68% |
| Heck coupling | Pd(OAc)₂, P(o-tol)₃ | Styryl-functionalized analog | 55% |
Applications :
- Suzuki reactions introduce aryl groups for π-π stacking in drug design .
- Heck couplings extend conjugation, modifying electronic properties for material science.
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Mass Loss |
|---|---|---|
| 150–200°C | Boc group elimination | 32% |
| 250–300°C | Bicyclic framework breakdown | 48% |
Implications :
Scientific Research Applications
Chemistry
In chemistry, 9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[331]nonane-3,9-dicarboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its bicyclic structure and functional groups make it a valuable tool for investigating biochemical pathways and molecular recognition processes.
Medicine
In medicinal chemistry, 9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate is explored for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications in high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target protein. This can lead to changes in biochemical pathways and cellular processes, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic Acid, 9-(1,1-Dimethylethyl) Ester (CAS 1233323-61-9)
- Structure : Replaces the 2-oxo group with a 3-oxa (ether) bridge and retains the tert-butyl ester at position 7.
- Properties: Molecular weight: 271.31 g/mol (C₁₃H₂₁NO₅) . Purity: 97% (solid form) .
- Higher molecular weight and density due to the ether oxygen and tert-butyl group .
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane (CAS 1251010-45-3)
7-Hydroxy-3,9-diazabicyclo[3.3.1]nonane
- Structure : Features two nitrogen atoms (3,9-diaza) and a hydroxyl group at position 5.
- Synthesis: Derived from 4-hydroxypiperidine-2,6-dicarboxylic acid via N-benzylation, cyclization, and hydrogenolysis .
- Key Differences :
1-Alkoxy-9-methyl-9-azabicyclo[3.3.1]nonane Derivatives
- Structure : Alkoxy substituents at position 1 and a methyl group at position 8.
- Mass Spectrometry Insights :
- Key Differences :
9-tert-Butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate
- Structure : Spirocyclic framework (1-oxa-9-aza) with tert-butyl and methyl esters.
- Key Differences :
Comparative Data Table
Stability and Reactivity Considerations
- The 2-oxo group in the target compound may enhance susceptibility to nucleophilic attack compared to 3-oxa analogs.
- tert-Butyl esters generally improve thermal and hydrolytic stability relative to methyl esters, as seen in analogs like CAS 1233323-61-9 .
Biological Activity
9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate, also known by its CAS number 1823862-55-0, is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, particularly its effects on various biological pathways and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C15H23NO5
- Molecular Weight : 297.35 g/mol
- Solubility : Soluble in a variety of organic solvents; specific solubility data is crucial for experimental applications .
Inhibition of PI3-Kinase
One of the most notable activities of this compound is its potent inhibitory effect on Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-b. These enzymes are pivotal in cell signaling pathways that regulate cell growth, proliferation, and survival. The ability to selectively inhibit these kinases suggests potential applications in cancer therapy and treatment of inflammatory diseases .
Anti-Tumor Effects
Research has demonstrated that compounds similar to 9-tert-butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane exhibit anti-tumor properties by inhibiting uncontrolled cellular proliferation associated with malignant diseases. This inhibition is largely attributed to the compound's action on the PI3K signaling pathway, which is frequently dysregulated in cancers .
Study on Anti-Cancer Activity
A study published in a pharmacological journal highlighted the efficacy of related compounds in inhibiting tumor growth in various cancer models. The results indicated that these compounds could reduce tumor size significantly when administered at specific dosages, showcasing their potential as therapeutic agents against cancer .
Inflammatory Diseases
Another investigation focused on the anti-inflammatory properties of this class of compounds, revealing their effectiveness in models of rheumatoid arthritis and inflammatory bowel disease. The inhibition of PI3K pathways was linked to reduced inflammation and improved clinical outcomes in these models .
Summary of Biological Activities
| Biological Activity | Mechanism of Action | Therapeutic Potential |
|---|---|---|
| PI3-Kinase Inhibition | Selective inhibition of Class I PI3K | Cancer treatment |
| Anti-Tumor Effects | Inhibition of cell proliferation | Oncology |
| Anti-Inflammatory Activity | Modulation of immune response | Treatment for inflammatory diseases |
Q & A
Q. What are the key considerations for synthesizing 9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate with high purity?
The synthesis typically involves multi-step organic reactions, including esterification and cyclization steps. Critical parameters include:
- Temperature control : Maintaining 0–5°C during cyclization to prevent side reactions (e.g., dimerization) .
- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency .
- Purification : Sequential chromatography (silica gel followed by reverse-phase HPLC) to achieve >98% purity. Yield optimization requires inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
Q. How can researchers validate the structural integrity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR : ¹H/¹³C NMR to confirm bicyclic framework and ester group positions (e.g., δ 1.4 ppm for tert-butyl protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ at m/z 312.1804 .
- X-ray crystallography : For absolute stereochemistry confirmation, though this requires high-purity crystals .
Q. What are the stability profiles of this compound under different storage conditions?
- Short-term stability : Stable at -20°C in anhydrous DMSO or acetonitrile for 1–2 weeks .
- Long-term stability : Store under argon at -80°C in amber vials to prevent hydrolysis of ester groups. Avoid aqueous buffers (pH >7 accelerates degradation) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives based on this bicyclic scaffold?
- Reaction pathway modeling : Use density functional theory (DFT) to predict regioselectivity in functionalization (e.g., substituent addition at C3 vs. C9) .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthetic efforts. Tools like AutoDock VINA can predict binding affinities .
- Solvent effect simulations : COSMO-RS models optimize reaction solvents to improve yields (e.g., THF vs. DCM for cyclization) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Common discrepancies arise from:
- Purity variations : Cross-validate using independent synthetic batches and orthogonal purity assays (e.g., NMR vs. HPLC) .
- Assay conditions : Standardize cell-based assays (e.g., ATP levels, serum-free media) to minimize false positives in cytotoxicity studies .
- Metabolite interference : Use LC-MS/MS to detect hydrolyzed byproducts (e.g., free carboxylic acids) that may skew activity data .
Q. How can researchers optimize reaction scalability without compromising stereochemical integrity?
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for cyclization steps, reducing side products .
- Catalyst immobilization : Heterogeneous catalysts (e.g., polymer-supported BF₃) enable recycling and reduce metal contamination .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .
Comparative Structural Analysis Table
Key Methodological Recommendations
- Synthetic reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) in detail to ensure reproducibility .
- Data validation : Use third-party reference standards (e.g., NIST) for spectroscopic calibration .
- Ethical compliance : Adhere to institutional guidelines for biological testing to avoid misuse .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
